Ethyl 4-bromo-2-chlorobenzoate
Overview
Description
Ethyl 4-bromo-2-chlorobenzoate is an organic compound with a molecular formula of C9H8BrClO2 . It is a colorless crystalline solid. This compound is commonly used as an intermediate in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
This compound plays a role in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of SK&F 106686, an angiotensin II antagonist, through a series of reactions starting from bromomethylation. In chemical synthesis, this compound reacts with diethyl malonate to form compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate.Molecular Structure Analysis
The molecular formula of this compound is C9H8BrClO2. The average mass is 263.516 Da and the monoisotopic mass is 261.939606 Da .Chemical Reactions Analysis
In chemical synthesis, this compound reacts with diethyl malonate to form compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate. These reactions demonstrate the compound’s utility as an intermediate in organic synthesis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.52 . It is a liquid at room temperature and should be stored in a sealed, dry environment .Scientific Research Applications
Metabolism and Ester Cleavage
Ethyl 4-bromo-2-chlorobenzoate, similar to its analogs like chlorobenzilate, is metabolized by rat liver enzymes, with microsomal and nuclear supernatant fractions being the most active. The critical reaction involves the cleavage of the ester linkage by carboxylesterases. This reaction is more efficient for the ethyl ester (e.g., chlorobenzilate) compared to isopropyl esters (chloropropylate and bromopropylate) (Knowles & Ahmad, 1971).
Synthesis of Complex Organic Compounds
This compound plays a role in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of SK&F 106686, an angiotensin II antagonist, through a series of reactions starting from bromomethylation (Pridgen et al., 1998).
Chemical Reactions and Intermediate Formation
In chemical synthesis, this compound reacts with diethyl malonate to form compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate. These reactions demonstrate the compound's utility as an intermediate in organic synthesis (Kato, Kimura, & Tanji, 1978).
Environmental Degradation
In environmental contexts, organisms like Alcaligenes denitrificans can metabolize compounds similar to this compound. This organism uses 4-bromo- and 4-chlorobenzoate as carbon sources, involving hydrolytic dehalogenation as a primary step (van den Tweel, Kok, & de Bont, 1987).
Preparation and Purity Analysis
The compound can be prepared from 2 butenoic acid through esterification and bromination reactions. Such methods ensure high yield and purity, vital for pharmaceutical and chemical research applications (Ning, 2002).
Crystal Structure and Non-Covalent Interactions
In crystallography, compounds like ethyl 4-hydrazinobenzoate hydrochloride, structurally related to this compound, are studied for their non-covalent interactions, important for understanding molecular assembly and interactions (Restrepo et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHTTHZNDQNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306253 | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76008-74-7 | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76008-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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